molecular formula C19H18F3N5O5 B11494038 N-[4-(trifluoromethoxy)phenyl]-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide

N-[4-(trifluoromethoxy)phenyl]-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B11494038
M. Wt: 453.4 g/mol
InChI Key: MCURQIHXYFTUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes trifluoromethoxy and trimethoxyphenyl groups attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring This can be achieved through the cyclization of azides with nitriles under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE: shares similarities with other tetrazole-containing compounds, such as:

Uniqueness

The presence of the trifluoromethoxy group in N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C19H18F3N5O5

Molecular Weight

453.4 g/mol

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C19H18F3N5O5/c1-29-14-8-11(9-15(30-2)17(14)31-3)18-24-26-27(25-18)10-16(28)23-12-4-6-13(7-5-12)32-19(20,21)22/h4-9H,10H2,1-3H3,(H,23,28)

InChI Key

MCURQIHXYFTUQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.